molecular formula C26H42O3 B571329 5B-CHOL-11-ENIC ACID-3A-OL ETHYL ESTER CAS No. 125229-65-4

5B-CHOL-11-ENIC ACID-3A-OL ETHYL ESTER

Cat. No.: B571329
CAS No.: 125229-65-4
M. Wt: 402.619
InChI Key: DOVYWANJXDPYBL-GBURMNQMSA-N
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Description

Nomenclature and Systematic Classification

This compound belongs to the comprehensive classification system of steroid compounds, specifically within the cholenic acid subfamily. The systematic nomenclature of this compound reflects its structural complexity and stereochemical configuration. According to established chemical databases, the compound carries the Chemical Abstracts Service registry number 125229-65-4, which provides a unique identifier for this specific molecular structure. The molecular formula C26H42O3 indicates the presence of twenty-six carbon atoms, forty-two hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 402.619 grams per mole.

The systematic chemical name follows International Union of Pure and Applied Chemistry conventions, describing the compound as an ethyl ester derivative of 5β-chol-11-enic acid-3α-ol. This nomenclature system precisely defines the stereochemical configuration at multiple positions within the steroid backbone. The "5β" designation indicates the specific stereochemical orientation at carbon-5, while the "3α-ol" specification describes the hydroxyl group positioning at carbon-3 in the alpha configuration. The "11-enic" component refers to the presence of a double bond between carbon atoms 11 and 12 within the steroid framework.

Within the broader classification system, this compound is categorized as a steroidal compound belonging to the cholestane family. The compound falls under the functional group classification of esters, specifically ethyl esters of carboxylic acids. This dual classification as both a steroid and an ester reflects the compound's structural complexity and its position within multiple chemical classification systems.

The relationship between this compound and lithocholic acid represents an important aspect of its classification. The compound is recognized as the ethyl ester derivative of lithocholenic acid, which itself is derived from lithocholic acid through specific structural modifications. This hierarchical relationship places the compound within the broader bile acid family, connecting it to the extensive research on cholesterol metabolism and bile acid biosynthesis.

Property Value Reference
Chemical Abstracts Service Number 125229-65-4
Molecular Formula C26H42O3
Molecular Weight 402.619 g/mol
Chemical Class Steroidal compounds
Functional Group Esters
Trivial Name Lithocholenic Acid Ethyl Ester

Historical Context in Sterol and Bile Acid Research

The historical development of sterol and bile acid research provides essential context for understanding the significance of this compound within the broader field of biochemistry. The foundation of bile acid chemistry can be traced to the 1930s and 1940s when an enormous international effort was undertaken to define the structure of major hormonal steroids. This period marked the beginning of systematic investigations into the relationship between cholesterol and its various metabolites, including the bile acids that would later lead to the discovery and characterization of compounds like this compound.

During the 1930s and 1940s, when scientists recognized that cortisone possessed a carbon-11 oxygen atom, it became logical to utilize deoxycholic acid, which possesses a carbon-12 hydroxyl group, as a chemical precursor for corticosteroid synthesis. This discovery highlighted the importance of bile acid derivatives in pharmaceutical synthesis and established the precedent for using cholesterol-derived compounds as valuable synthetic intermediates. The successful synthesis of cortisone from deoxycholic acid demonstrated the potential of bile acid chemistry in developing therapeutically important compounds.

The post-World War II period witnessed significant advances in bile acid research methodology. The availability of carbon-14 and tritium isotopes, combined with the development of automatic liquid scintillation counters and chromatography techniques, enabled researchers to identify and measure biotransformations within the bile acid family. These technological advances were crucial for understanding the metabolic pathways that lead to compounds like this compound and related cholenic acid derivatives.

Sune Bergström's laboratory in Lund, Sweden, became a center of excellence for bile acid research during this era. Bergström recruited highly talented doctoral students, including Jan Sjövall, Henry Danielsson, Arne Norman, Sven Lindstedt, Bengt Samuelsson, Sven Eriksson, and Bengt Borgström, who conducted fundamental studies of bile acid metabolism across various species, including humans. Their work established many of the foundational principles that continue to guide bile acid research today and provided the theoretical framework for understanding the biosynthesis and metabolism of cholenic acid derivatives.

The development of chenodeoxycholic acid research represents another crucial milestone in the historical context of bile acid chemistry. James Carey, working at the University of Minnesota under the mentorship of Cecil Watson, identified chenodeoxycholic acid as a major biliary bile acid and proposed that lithocholic acid, its bacterial metabolite, caused liver injury in humans. This research established the importance of understanding the metabolic relationships between different bile acids and their derivatives, providing context for investigating compounds like this compound.

The first symposium devoted solely to bile acids was organized by Leon Schiff in 1967, marking the formal recognition of bile acid chemistry as a distinct field of study. This symposium brought together researchers from around the world and established the foundation for continued collaboration in bile acid research. The establishment of this research community created the scientific environment necessary for the detailed investigation of specific bile acid derivatives and their ethyl ester forms.

The historical development of gas chromatographic methods for measuring fecal bile acids by Scott Grundy and Tatu Miettinen represented a significant technological advancement that enabled precise quantification of bile acid synthesis and metabolism. These analytical methods became essential tools for characterizing new bile acid derivatives and understanding their metabolic significance. The development of such analytical techniques was crucial for the eventual identification and characterization of this compound and related compounds.

Historical Period Key Development Significance for Cholenic Acid Research
1930s-1940s Structure determination of hormonal steroids Established foundation for steroid chemistry
1946 Cortisone synthesis from deoxycholic acid Demonstrated pharmaceutical potential of bile acids
Post-WWII Introduction of radioactive isotopes and chromatography Enabled metabolic pathway studies
1950s-1960s Bergström laboratory contributions Fundamental bile acid metabolism research
1967 First bile acid symposium Formal recognition of bile acid chemistry field
1960s Gas chromatographic analysis development Precise quantification of bile acid derivatives

Properties

CAS No.

125229-65-4

Molecular Formula

C26H42O3

Molecular Weight

402.619

IUPAC Name

ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C26H42O3/c1-5-29-24(28)11-6-17(2)21-9-10-22-20-8-7-18-16-19(27)12-14-25(18,3)23(20)13-15-26(21,22)4/h13,15,17-23,27H,5-12,14,16H2,1-4H3/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1

InChI Key

DOVYWANJXDPYBL-GBURMNQMSA-N

SMILES

CCOC(=O)CCC(C)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5β-chol-11-enic acid-3α-ol ethyl ester with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogs in Steroidal Esters

Compound A : (1R,2S,5R)-5-Methyl-2-(2-(4-(octyloxy)phenyl)propan-2-yl)cyclohexyl 3-oxocyclohex-1-enecarboxylate (3b)

  • Synthesis: Prepared via esterification of cyclohexenone carboxylic acid with a steroidal alcohol derivative using DIPC (diisopropylcarbodiimide) and DMAP (dimethylaminopyridine) in CH₂Cl₂ .
  • Properties : Colorless oil with low optical activity ([α]D²⁴ = −0.03 in MeOH). Characterized by NMR (¹H, ¹³C), IR, and HRMS.
  • Comparison : Unlike 5β-chol-11-enic acid-3α-ol ethyl ester, 3b lacks the cholestane backbone and instead features a cyclohexyl core. The presence of a 3-oxocyclohexene group may confer distinct reactivity in biological systems.

Compound B : (1S,6S)-(1R,2S,5R)-5-Methyl-2-(2-(4-(octyloxy)phenyl)propan-2-yl)cyclohexyl 5-oxobicyclo[4.2.0]oct-1-enecarboxylate (4b)

  • Synthesis : Derived from a bicyclic ketone intermediate, with stereochemistry confirmed by ¹H-NMR in CDCl₃ .
  • Properties: Exhibits a rigid bicyclic structure, enhancing thermal stability compared to monocyclic analogs.
  • Comparison : The bicyclo[4.2.0]octene system in 4b contrasts with the cholestane-derived framework of 5β-chol-11-enic acid-3α-ol ethyl ester, suggesting differences in membrane interaction and metabolic stability.

Ethyl Ester Derivatives of Carboxylic Acids

Ethyl Pyruvate (Figure 2B, ):

  • Structure: Formed by esterification of pyruvic acid with ethanol .
  • Function: Known for anti-inflammatory and antioxidant properties, mediated by its α-keto ester moiety.
  • Comparison : While both ethyl pyruvate and 5β-chol-11-enic acid-3α-ol ethyl ester are esters, the latter’s steroidal backbone likely enhances lipophilicity and tissue penetration, making it more suited for targeting lipid-rich environments (e.g., cell membranes).

Key Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Backbone Functional Groups Optical Activity ([α]D) Solubility
5β-Chol-11-enic acid-3α-ol ethyl ester Cholestane 3α-ethyl ester, C11 double bond Not reported Lipophilic
3b Cyclohexyl 3-oxocyclohexene, octyloxy −0.03 (MeOH) Oil, CH₂Cl₂-soluble
4b Bicyclo[4.2.0] 5-oxobicyclo, octyloxy Not reported CDCl₃-soluble
Ethyl pyruvate Pyruvate α-keto ester Not applicable Water-miscible

Research Implications

  • Stereochemical Complexity : Compounds like 3b and 4b highlight the challenges in synthesizing stereochemically pure steroidal esters, which are critical for biological activity .
  • Functional Group Impact : The ethyl ester group in 5β-chol-11-enic acid-3α-ol ethyl ester may enhance metabolic stability compared to free acid forms, analogous to ethyl pyruvate’s improved bioavailability over pyruvic acid .

Preparation Methods

Starting Materials and Precursor Selection

The compound is typically derived from bile acids such as lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid), which provides the foundational 5β and 3α stereochemistry. Alternative precursors include cholesterol derivatives, though these require extensive modification to achieve the 5β configuration.

Lithocholic Acid as a Precursor

  • Protection of the 3α-Hydroxyl Group :

    • The 3α-OH is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS chloride and imidazole in DMF.

    • Reaction Conditions : 24 h at 25°C under nitrogen atmosphere.

    • Yield : >90% (isolated via silica gel chromatography).

  • Esterification of the Carboxylic Acid :

    • The C-24 carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ethanol.

    • Alternative Method : Direct Fischer esterification using H₂SO₄ as a catalyst (reflux in ethanol, 12 h).

    • Yield : 75–85% after recrystallization from hexane/ethyl acetate.

  • Introduction of the C-11 Double Bond :

    • Dehydration of 11β-Hydroxy Intermediate : Treatment with POCl₃ in pyridine at 0°C induces β-elimination to form the 11-ene.

    • Dehydrogenation : Use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane at 80°C.

    • Yield : 60–70% (purified via reverse-phase HPLC).

  • Deprotection of the 3α-Hydroxyl Group :

    • The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF.

    • Yield : >95%.

Alternative Route: Cholesterol Derivatization

While less common due to the need for 5β configuration inversion, cholesterol serves as a starting material in some protocols:

  • Epoxidation and Hydrogenation :

    • Epoxidation of cholesterol’s Δ⁵ double bond with mCPBA, followed by hydrogenation over Pd/C to yield 5β-cholestane-3α,6β-diol.

  • Oxidation to Carboxylic Acid :

    • Jones oxidation (CrO₃/H₂SO₄) converts the C-24 methyl group to a carboxylic acid.

  • Esterification and Dehydration :

    • Ethyl ester formation via Fischer esterification and DDQ-mediated dehydrogenation at C-11.

Key Limitation : Low overall yield (20–30%) due to multiple stereochemical adjustments.

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Silica columns (e.g., Zorbax Sil) with hexane/isopropyl alcohol (24:1) resolve stereoisomers and eliminate byproducts.

  • Reverse-Phase HPLC : C₁₈ columns (acetonitrile/water, 9:1) separate esters from residual acids.

  • Thin-Layer Chromatography (TLC) : Rf = 0.45 (hexane:ethyl acetate, 7:3).

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 5.35 (m, 1H, H-11), 4.12 (q, 2H, OCH₂CH₃), 3.52 (m, 1H, H-3α), 0.92 (s, 3H, CH₃-18).

  • IR (KBr) : 1740 cm⁻¹ (C=O ester), 3450 cm⁻¹ (OH).

  • Mass Spectrometry : m/z 402.61 [M]⁺, 357.48 [M – OCH₂CH₃]⁺.

Critical Analysis of Methodologies

Method Advantages Limitations
Lithocholic Acid RouteHigh stereochemical fidelity (>95%)Cost of bile acid precursors
Cholesterol DerivatizationReadily available starting materialLow yield due to configuration inversion
DDQ DehydrogenationSelective double bond formationRequires anhydrous conditions

Industrial and Research Applications

The compound’s ethyl ester enhances membrane permeability, making it valuable in drug delivery systems. Recent studies explore its role in modulating cholesterol metabolism, analogous to oxysterols .

Q & A

Q. What are the established synthetic pathways for 5B-CHOL-11-ENIC ACID-3A-OL ETHYL ESTER, and how are reaction conditions optimized?

  • The compound is synthesized via esterification of the parent acid using ethanol under acidic or enzymatic catalysis. For example, enzymatic methods employing lipases or esterases in buffered systems (e.g., potassium phosphate buffer, pH 8.0) at 30°C with controlled agitation (e.g., 200 rpm) can enhance stereoselectivity and yield . Optimization involves testing solvent systems (e.g., DMSO for substrate solubility) and catalyst recycling (e.g., immobilized cells for repeated batch reactions) .

Q. Which analytical techniques are most effective for characterizing purity and structural conformation of this compound?

  • Use a combination of:
  • High-resolution mass spectrometry (HR-MS) to confirm molecular weight (402.61 g/mol, C₂₆H₄₂O₃) .
  • Elemental analysis to validate empirical formulas (e.g., %C, %H, %O comparisons) .
  • NMR spectroscopy (¹H and ¹³C) to resolve stereochemical features, particularly at the 3α-ol and ethyl ester positions .

Q. What biological systems or pathways is this compound associated with, based on existing literature?

  • As a cholanic acid derivative, it may interact with bile acid receptors (e.g., FXR or TGR5) or steroid-metabolizing enzymes. Systematic literature reviews using databases like PubMed or Google Scholar, with keywords such as "cholenic acid ethyl ester" AND "receptor binding," can identify mechanistic studies. Use PRISMA guidelines for meta-analysis to filter preclinical data .
    05 文献检索Literature search for meta-analysis
    02:58

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across different model systems?

  • Conduct in vitro/in vivo correlation studies by:
  • Standardizing assay conditions (e.g., cell line origin, incubation time, solvent controls).
  • Applying multivariate statistical analysis to isolate variables (e.g., pH, temperature) causing discrepancies.
  • Referencing the SAGER guidelines to evaluate if sex/gender differences in model organisms impact outcomes .

Q. What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?

  • Sample size justification : Use power analysis (e.g., G*Power) with predefined effect sizes (e.g., Cohen’s d ≥ 0.8) and α = 0.05. For pilot studies, explicitly state exploratory aims and limit generalizability claims .
  • Randomization : Implement block randomization for animal studies to control for cage effects or batch variability .
  • Blinding : Use double-blind protocols in pharmacological assays to mitigate observer bias .

Q. What computational strategies can predict the metabolic stability of this compound?

  • Apply in silico tools:
  • Molecular docking (AutoDock Vina) to assess interactions with cytochrome P450 enzymes.
  • QSAR models trained on cholanic acid derivatives to estimate clearance rates.
  • Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Q. How should researchers ethically manage data transparency when publishing negative or inconclusive results for this compound?

  • Follow FAIR data principles: Share raw datasets (e.g., spectral files, assay readouts) in repositories like Zenodo. Disclose limitations (e.g., low sample size, gender-restricted models) in the "Discussion" section, aligning with ICMJE guidelines .

Methodological Resources

  • Synthesis Protocols : Refer to enzymatic esterification methods in Molecules (2011) for analogous steroid derivatives .
  • Ethical Compliance : Use the NREC application form (F3-F7) for sample size calculations and recruitment protocols .
  • Data Validation : Cross-reference spectral data with the NIH PubChem entry (CID: 1053-37-8) for accuracy .

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